molecular formula C15H11N3 B13137347 5-pyridin-3-yl-2-pyridin-4-ylpyridine

5-pyridin-3-yl-2-pyridin-4-ylpyridine

Cat. No.: B13137347
M. Wt: 233.27 g/mol
InChI Key: MLCJLDAEZRILCQ-UHFFFAOYSA-N
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Description

5-pyridin-3-yl-2-pyridin-4-ylpyridine is a sophisticated tri-pyridyl scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Pyridine rings are the second most common heterocycle in U.S. FDA-approved drugs, prized for their ability to improve a molecule's metabolic stability, aqueous solubility, and capacity for hydrogen bonding, which are critical properties for pharmacokinetic optimization . This compound serves as a versatile building block for the design and synthesis of novel biologically active molecules. Its primary research value lies in the development of antiproliferative agents. Structure-activity relationship (SAR) studies indicate that the specific spatial arrangement of its nitrogen atoms can be leveraged to enhance interactions with cancerous cell lines . Incorporating such multi-pyridyl structures into molecular designs is a established strategy for creating potent kinase inhibitors, particularly against targets like cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle control and is a validated target for cancer therapy . Researchers utilize this core scaffold to develop new molecular entities that can induce cell cycle arrest and apoptosis in proliferative cells, providing valuable tools for probing cancer biology and identifying new therapeutic candidates . The compound is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

5-pyridin-3-yl-2-pyridin-4-ylpyridine

InChI

InChI=1S/C15H11N3/c1-2-13(10-17-7-1)14-3-4-15(18-11-14)12-5-8-16-9-6-12/h1-11H

InChI Key

MLCJLDAEZRILCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-3-yl-2-pyridin-4-ylpyridine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction, where a halogenated pyridine derivative reacts with a boronic acid derivative in the presence of a palladium catalyst . This method allows for the formation of the desired compound with high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-pyridin-3-yl-2-pyridin-4-ylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenated reagents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-pyridin-3-yl-2-pyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s bipyridinyl architecture distinguishes it from simpler pyridine derivatives. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
5-Pyridin-3-yl-2-pyridin-4-ylpyridine Pyridin-3-yl (C5), Pyridin-4-yl (C2) ~297 (estimated) N/A Dual pyridinyl, aromatic N atoms
2-Chloro-5-(4-substituted phenyl)pyridin-3-yl derivatives Cl, 4-substituted phenyl 466–545 268–287 Chloro, aryl, amino
5-Iodopyridin-3-ylamine I, NH2 220.03 N/A Iodo, amine
2-Chloro-4-iodo-3-methylpyridine Cl, I, CH3 268.51 N/A Halogens, methyl

Key Observations :

  • Electronic Effects : The dual pyridinyl groups in this compound introduce electron-withdrawing effects, likely reducing electron density at the central pyridine ring compared to halogenated analogs (e.g., 2-chloro-5-iodo derivatives). This could enhance its ability to participate in π-π stacking or metal coordination .

Hypotheses for this compound :

  • Enhanced metal-binding capacity due to multiple N-donor sites.
  • Potential antimicrobial or anticancer activity, contingent on substituent electronics and solubility.

Physicochemical Properties

  • Solubility: The dual pyridinyl groups may reduce water solubility compared to amino- or hydroxyl-substituted analogs (e.g., 3-amino-5-methoxypyridin-4-ol•2HCl ).
  • Thermal Stability : Estimated melting points may exceed 250°C, aligning with high-melting analogs like 2-chloro-5-arylpyridines (268–287°C) .

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